N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethylphenyl group at position 5 and an N-(2-chlorophenyl)acetamide moiety at position 2. The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating effects, while the 2-chlorophenyl acetamide group contributes both lipophilicity and electron-withdrawing character. Such structural features are common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-7-8-13(9-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-15-6-4-3-5-14(15)21/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGABEPOCFFIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide, also known as C338-0487, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings and data to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of C338-0487 is , and it features a unique arrangement of functional groups and heterocycles that suggest various biological applications. The compound consists of a chlorophenyl group attached to a pyrrolo-triazole moiety, which is known for its diverse pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.85 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | Cc(cc1)c(C)cc1N(C(C1N(CC(Nc(cccc2)c2Cl)=O)N=NC11)=O)C1=O |
Case Studies
Several case studies highlight the potential of related compounds in treating neurodegenerative diseases:
- Neuroinflammation Model : In vitro studies using lipopolysaccharide (LPS) to induce inflammation in microglial cells showed that related compounds significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Behavioral Improvement in Animal Models : In vivo studies involving MPTP-induced neurotoxicity in mice demonstrated that prophylactic treatment with similar compounds improved behavioral deficits associated with Parkinson's disease by attenuating glial activation and preserving dopaminergic neurons .
Potential Applications
Based on its structure and the biological activities of analogous compounds, C338-0487 may have potential applications in:
- Neuroprotective Agents : Targeting conditions characterized by neuroinflammation such as Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Drugs : Modulating immune responses in various inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Pyrrolo-Triazole Derivatives
- Steric Effects : The 2-chlorophenyl acetamide in the target compound creates less steric hindrance than the 2,3-dimethylphenyl group in , possibly improving binding pocket compatibility .
Spectroscopic and Crystallographic Comparisons
- NMR Analysis : highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, shifts in these regions would likely differ from analogs like the 3-chloro-4-fluorophenyl derivative (), reflecting altered electronic environments .
- Crystallography : reports a 61.8° dihedral angle between dichlorophenyl and thiazol rings in an acetamide derivative. The target compound’s 2-chlorophenyl and pyrrolo-triazole rings may exhibit similar torsional strain, influencing molecular packing and solubility .
Data Tables
Table 2: Key Spectroscopic and Structural Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
